

Application Notes & Protocols: Development of Antimicrobial Candidates from Propanoic Acid Derivatives

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Compound of Interest

Compound Name: 3-Amino-3-(pyridin-3-yl)propanoic acid

Cat. No.: B556878

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of multidrug-resistant (MDR) pathogens presents a significant global health threat, necessitating the urgent development of novel antimicrobial agents. Propanoic acid and its derivatives have emerged as a promising class of compounds with potential antimicrobial activities. These molecules offer a versatile scaffold for chemical modification, allowing for the fine-tuning of their efficacy and spectrum of activity against various bacterial and fungal strains. This document provides a detailed overview of the development of antimicrobial candidates derived from propanoic acid, including quantitative data on their activity, detailed experimental protocols for their synthesis and evaluation, and visualizations of developmental workflows and structure-activity relationships.

Recent studies have focused on synthesizing and evaluating various series of propanoic acid derivatives, such as 3-((4-hydroxyphenyl)amino)propanoic acids, 3-aryl-3-(furan-2-yl)propanoic acids, and Schiff bases of propionic acid.[1][2][3][4] These investigations have demonstrated that specific structural modifications can lead to potent antimicrobial activity against a broad range of pathogens, including the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant fungi like Candida auris.[1][5][6]

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of various propanoic acid derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values for representative derivatives against a panel of bacterial and fungal pathogens.

Table 1: In Vitro Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives^[1]

Compound	Substituent/Moiety	S. aureus (MRSA) MIC (µg/mL)	E. faecalis (VRE) MIC (µg/mL)	E. coli MIC (µg/mL)	K. pneumoniae MIC (µg/mL)	P. aeruginosa MIC (µg/mL)	A. baumannii MIC (µg/mL)	C. auris MIC (µg/mL)
14	Hydrazone with Thiophene	1 - 8	0.5 - 2	8 - 64	>64	>64	32	8 - 64
15	Hydrazone with Furan	1 - 8	0.5 - 2	8 - 64	>64	>64	>64	8 - 64
16	Hydrazone with Pyrrole	1 - 8	0.5 - 2	8 - 64	>64	>64	16	8 - 64
30	Phenyl with 4-NO ₂	16	16	32	64	>64	>64	>64
33	Phenyl with 4-OH	8 - 16	8 - 16	16 - 64	16 - 64	16	16	>64

Data extracted from Kavaliauskas et al., 2024. The range of MICs represents activity against different resistant strains of the same species.

Table 2: Antimicrobial Activity of 3-Aryl-3-(Furan-2-yl)propanoic Acid Derivatives[2]

Compound Type	S. aureus MIC (µg/mL)	E. coli MIC (µg/mL)	C. albicans MIC (µg/mL)
Starting Furan Derivatives (1a-i)	128	64 - 128	64
Hydroarylation Products (2a-r)	64 - 128	64 - 128	64

Most tested compounds showed activity at these concentrations.

Table 3: Antimicrobial Activity of Propionic Acid Schiff Bases and Esters[3][4]

Compound	Compound Type	S. aureus MIC (µM/mL)	B. subtilis MIC (µM/mL)	E. coli MIC (µM/mL)	C. albicans MIC (µM/mL)	A. niger MIC (µM/mL)
10	Schiff Base	1.33	1.33	1.33	1.93	1.93
15	Schiff Base	1.61	1.61	1.61	1.61	1.91
19	Ester	1.42	1.72	1.12	1.42	1.72
21	Ester	1.06	1.36	1.06	1.06	1.06

Data is presented as pMIC (log 1/C), where C is MIC in µM/mL. Higher values indicate greater potency. The table shows representative compounds from the study.

Experimental Protocols

General Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives

This protocol is adapted from the synthesis of hydrazone derivatives which showed potent antimicrobial activity.[1][7]

Step 1: Synthesis of N-(4-hydroxyphenyl)- β -alanine hydrazide (Intermediate 3)

- A mixture of 4-aminophenol (1) and methyl acrylate in 2-propanol is refluxed to yield N-(4-hydroxyphenyl)- β -alanine methyl ester (2).
- Intermediate 2 is then reacted with hydrazine hydrate in ethanol under reflux for 8-12 hours.
- The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield N-(4-hydroxyphenyl)- β -alanine hydrazide (3).

Step 2: Synthesis of Hydrazone Derivatives (e.g., Compounds 14-16)

- Dissolve N-(4-hydroxyphenyl)- β -alanine hydrazide (3) (1 mmol) in anhydrous ethanol.
- Add the appropriate heterocyclic aldehyde (e.g., thiophene-2-carbaldehyde, furan-2-carbaldehyde, or pyrrole-2-carbaldehyde) (1.1 mmol) to the solution.
- Add a catalytic amount of glacial acetic acid (2-3 drops).
- Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature. The precipitated solid is collected by filtration.
- Wash the solid with cold ethanol and diethyl ether.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final hydrazone derivative.
- Characterize the final product using spectroscopic methods (^1H NMR, ^{13}C NMR, IR) and mass spectrometry.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.^[8]

Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
- Bacterial/Fungal strains
- Test compounds (propanoic acid derivatives) dissolved in a suitable solvent (e.g., DMSO).
- Positive control (standard antibiotic/antifungal) and negative control (vehicle) wells.
- Spectrophotometer or microplate reader.

Procedure:

- **Inoculum Preparation:** Prepare a suspension of the microbial strain in a sterile saline solution, adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- **Compound Dilution:** Perform serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates. The typical concentration range to test is 0.25 to 256 $\mu\text{g/mL}$.
- **Inoculation:** Add the prepared microbial inoculum to each well containing the diluted compounds. The final volume in each well should be 100-200 μL .
- **Controls:** Include wells for a positive control (microbes in broth with no compound, showing growth) and a negative control (broth only, no microbes, showing no growth). Also, include a standard drug control (e.g., vancomycin for MRSA, fluconazole for Candida).
- **Incubation:** Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density (OD) at 600 nm.

Visualizations: Workflows and Mechanisms

Development Workflow

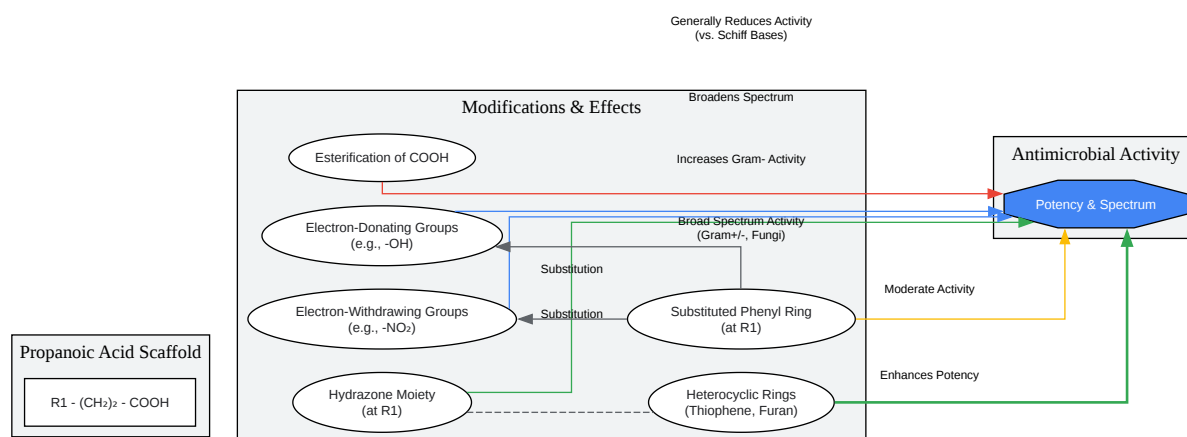
The following diagram illustrates the general workflow for the development of antimicrobial candidates from propanoic acid derivatives, from initial design and synthesis to final biological evaluation.



Caption: Workflow for antimicrobial drug discovery using propanoic acid derivatives.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of these derivatives is highly dependent on their chemical structure. The following diagram summarizes key structure-activity relationships observed in recent studies.^{[1][3]}



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Caption: Key structure-activity relationships for propanoic acid antimicrobials.

Proposed Mechanism of Action

While the exact mechanisms for complex derivatives are still under investigation, the fundamental antimicrobial action of propionic acid involves the disruption of cellular homeostasis, primarily through intracellular acidification.^{[9][10][11]} This is particularly effective against microbes that cannot tolerate a sudden drop in internal pH.

Caption: Mechanism of antimicrobial action via intracellular acidification.

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